molecular formula C22H23NO3 B4876953 cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone

cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone

Cat. No. B4876953
M. Wt: 349.4 g/mol
InChI Key: YFMVIUDWABJJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone, also known as CPIM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CPIM is a cyclic ketone that belongs to the indole family of compounds.

Mechanism of Action

The mechanism of action of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone is not fully understood. However, studies have suggested that cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone may exert its effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been shown to exhibit various biochemical and physiological effects. Studies have suggested that cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone may induce apoptosis, a process of programmed cell death, in cancer cells. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has also been shown to inhibit the growth and proliferation of fungi and viruses. In addition, cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical reactions with other compounds in the lab. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone is also a toxic compound that requires careful handling and disposal.

Future Directions

There are several future directions for the study of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone. One potential direction is the development of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone-based drugs for the treatment of cancer, fungal infections, and viral infections. Another potential direction is the study of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone's effects on other enzymes and proteins involved in cell growth and proliferation. Furthermore, the study of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone's effects on other neurodegenerative disorders could lead to the development of new therapeutic agents for these diseases.

Synthesis Methods

The synthesis of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone involves the reaction of 1-(2-methoxyphenoxy)-3-(prop-2-yn-1-yl)propan-2-ol with cyclopropylcarbonyl chloride in the presence of a base such as potassium carbonate. The reaction yields cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone as a white solid with a melting point of 186-187°C.

Scientific Research Applications

Cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been shown to exhibit anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

cyclopropyl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-25-20-9-4-5-10-21(20)26-14-6-13-23-15-18(22(24)16-11-12-16)17-7-2-3-8-19(17)23/h2-5,7-10,15-16H,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMVIUDWABJJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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